molecular formula C17H13NO4 B187951 2-(3,4-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid CAS No. 294667-04-2

2-(3,4-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid

Cat. No. B187951
M. Wt: 295.29 g/mol
InChI Key: ZXKKQWJCKYOQMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that likely contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) with two methyl groups (CH3) attached at the 3rd and 4th positions. It also seems to contain an isoindoline group (a fused two-ring structure), which is dioxo (meaning it has two carbonyl groups, C=O), and a carboxylic acid group (COOH) at the 5th position .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the isoindoline ring and the introduction of the carboxylic acid group. One possible method could involve a Suzuki-Miyaura cross-coupling reaction, which is a common method for forming carbon-carbon bonds . Another possible step could involve an amidation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the carboxylic acid group could react with a base to form a carboxylate anion, or it could react with an alcohol to form an ester .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some possible properties to consider include its density, boiling point, vapor pressure, and solubility .

Scientific Research Applications

  • Suzuki–Miyaura Coupling

    • Field : Organic Chemistry
    • Application : This compound could potentially be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
    • Method : The process involves the use of a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
    • Results : The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
  • Synthesis of Thiophene Derivatives

    • Field : Medicinal Chemistry
    • Application : Thiophene-based analogs, which could potentially include this compound, have been studied by a growing number of scientists as a potential class of biologically active compounds .
    • Method : The synthesis of thiophene derivatives often involves heterocyclization of various substrates .
    • Results : These compounds play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
  • Grignard Reaction
    • Field : Organic Chemistry
    • Application : The Grignard reaction is a powerful tool in organic chemistry for the synthesis of carbon-carbon bonds. If “2-(3,4-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid” contains a carbonyl group, it could potentially be used in this reaction .
    • Method : The Grignard reagent, an organomagnesium compound, reacts with the carbonyl of an aldehyde or ketone to form a new carbon-carbon bond . The reaction must be carried out under anhydrous conditions because the Grignard reagent is highly reactive and will react with water .
    • Results : The result of the Grignard reaction is a new alcohol .

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is handled and used. It’s important to refer to the compound’s Safety Data Sheet (SDS) for detailed information .

properties

IUPAC Name

2-(3,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4/c1-9-3-5-12(7-10(9)2)18-15(19)13-6-4-11(17(21)22)8-14(13)16(18)20/h3-8H,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKKQWJCKYOQMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352301
Record name 2-(3,4-Dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid

CAS RN

294667-04-2
Record name 2-(3,4-Dimethylphenyl)-2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=294667-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,4-Dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.